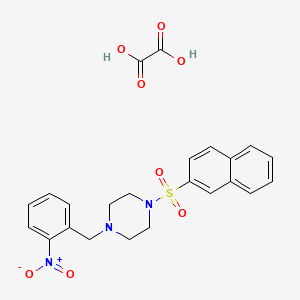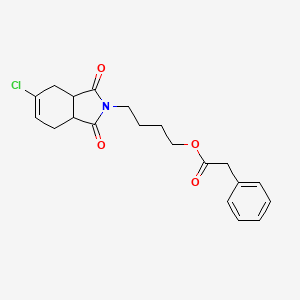![molecular formula C21H21BrN2O3S B3940629 4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3940629.png)
4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol
Übersicht
Beschreibung
4-bromo-2-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in scientific research. This compound is commonly referred to as BRL-15572 and is known to have a significant impact on various biochemical and physiological processes. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have an impact on various biochemical and physiological processes, including the regulation of glucose and lipid metabolism, as well as the modulation of neurotransmitter release. BRL-15572 has also been studied for its potential use in the treatment of anxiety and depression.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the 5-HT6 receptor. This receptor is a subtype of the serotonin receptor and is primarily found in the central nervous system. By blocking the 5-HT6 receptor, BRL-15572 can modulate the release of neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that BRL-15572 can regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity. BRL-15572 has also been shown to modulate neurotransmitter release, which may have implications for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-15572 has several advantages for laboratory experiments. It is a highly selective antagonist of the 5-HT6 receptor, which allows for specific modulation of neurotransmitter release. However, BRL-15572 has some limitations for laboratory experiments. It has a relatively short half-life, which may require frequent dosing in experiments. Additionally, BRL-15572 has a low solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for research on BRL-15572. One potential area of research is the development of novel therapeutic applications for this compound. BRL-15572 has shown potential for the treatment of metabolic disorders, anxiety, and depression, and further research may lead to the development of new treatments for these conditions. Additionally, further research may be conducted to better understand the mechanism of action of BRL-15572 and its impact on various biochemical and physiological processes. Finally, research may be conducted to develop new synthesis methods for BRL-15572, which may improve its solubility and half-life.
Eigenschaften
IUPAC Name |
4-bromo-2-[(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c22-19-6-8-21(25)18(13-19)15-23-9-11-24(12-10-23)28(26,27)20-7-5-16-3-1-2-4-17(16)14-20/h1-8,13-14,25H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYEMVPPOFILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940546.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine](/img/structure/B3940555.png)

![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940571.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3940579.png)
![3,8-dimethyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3940581.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3940582.png)
![2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3940600.png)
![N-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B3940604.png)



![1-(3-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940637.png)
![3-benzyl-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3940645.png)